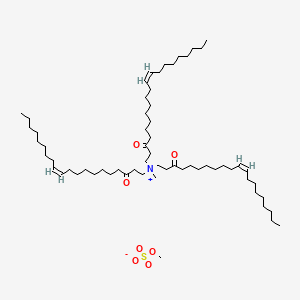
Methyltris(2-oleoylethyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris(2-oleoylethyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C62H117NO7S and a molecular weight of 1020.65988 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyltris(2-oleoylethyl)ammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Mild to moderate temperatures (20-60°C).
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity tertiary amines and alkylating agents.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyltris(2-oleoylethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, replacing the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Simpler amine compounds.
Substitution Products: Quaternary ammonium salts with different alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Methyltris(2-oleoylethyl)ammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry:
Catalysis: Used as a phase transfer catalyst in organic synthesis.
Surfactant: Employed in the formulation of emulsions and dispersions.
Biology:
Cell Culture: Utilized in the preparation of cell culture media to enhance cell growth and viability.
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfection and sterilization processes.
Medicine:
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles and liposomes.
Therapeutics: Studied for its role in targeted drug delivery and controlled release formulations.
Industry:
Cosmetics: Used in the formulation of shampoos, conditioners, and lotions for its surfactant properties.
Textiles: Applied in textile processing as a softening and conditioning agent.
Wirkmechanismus
The mechanism of action of Methyltris(2-oleoylethyl)ammonium methyl sulphate involves its interaction with biological membranes and proteins. The compound can:
Disrupt Membrane Integrity: By integrating into lipid bilayers, it disrupts membrane integrity, leading to cell lysis.
Protein Binding: Binds to proteins, altering their structure and function, which can inhibit microbial growth.
Molecular Targets and Pathways:
Lipid Bilayers: Targets cell membranes, causing increased permeability.
Proteins: Interacts with membrane-bound and intracellular proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant.
Uniqueness: Methyltris(2-oleoylethyl)ammonium methyl sulphate is unique due to its specific structure, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its antimicrobial activity make it particularly valuable in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
97338-10-8 |
|---|---|
Molekularformel |
C62H117NO7S |
Molekulargewicht |
1020.7 g/mol |
IUPAC-Name |
methyl sulfate;methyl-tris[(Z)-3-oxoicos-11-enyl]azanium |
InChI |
InChI=1S/C61H114NO3.CH4O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)53-56-62(4,57-54-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-55-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5-6(2,3)4/h26-31H,5-25,32-58H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b29-26-,30-27-,31-28-; |
InChI-Schlüssel |
OJTWOIVBODOQTJ-PZSMAEAQSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)CC[N+](CCC(=O)CCCCCCC/C=C\CCCCCCCC)(CCC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CC[N+](C)(CCC(=O)CCCCCCCC=CCCCCCCCC)CCC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


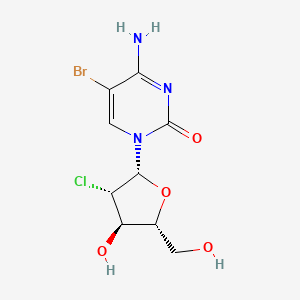


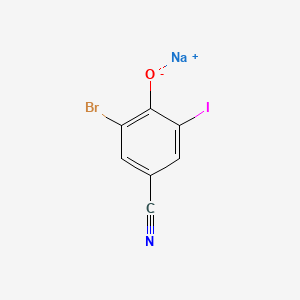
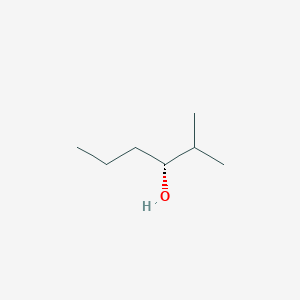


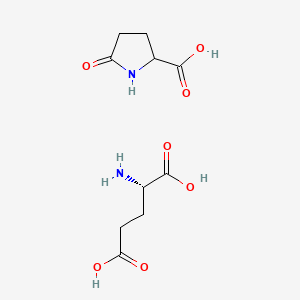
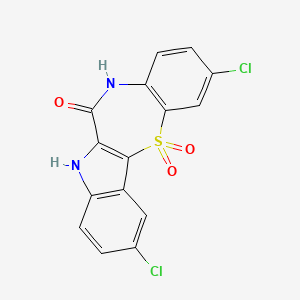
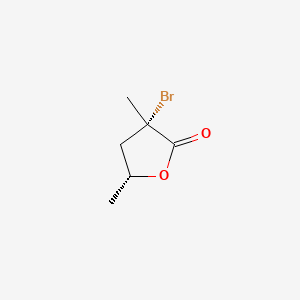
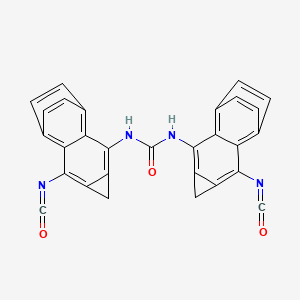

![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)
